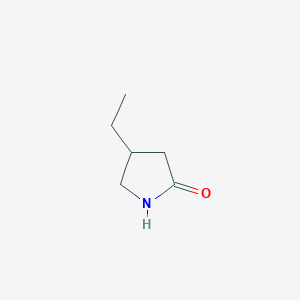

4-Ethyl-2-pyrrolidinone

Description

Overview of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds are a cornerstone of organic chemistry and are integral to numerous scientific disciplines, including medicinal chemistry and materials science. openaccessjournals.comresearchgate.net These are organic cyclic molecules that feature at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within their ring structure. openaccessjournals.comijsrtjournal.com This structural feature imparts unique physicochemical and electronic properties, making them essential building blocks for a vast array of functional molecules. openaccessjournals.com

The significance of heterocycles is underscored by their prevalence in nature and their role in biological processes. They form the core structure of many vital biomolecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.com In the realm of pharmaceuticals, heterocyclic motifs are exceptionally important; it is estimated that over 90% of newly approved drugs contain a heterocyclic structure. ijraset.com Their ability to interact with biological targets like enzymes and receptors makes them invaluable in the design and development of new therapeutic agents to treat a wide spectrum of diseases. ijsrtjournal.comijraset.com

The Pyrrolidinone Core as a Scaffold in Chemical Synthesis and Biological Activity Studies

Among the vast family of nitrogen-containing heterocycles, the 2-pyrrolidinone (B116388) ring, a five-membered lactam, stands out as a "privileged pharmacophore." researchgate.netacs.org This means its structure is frequently found in compounds with significant pharmacological activity. researchgate.netacs.org The pyrrolidinone nucleus is considered a versatile lead compound in the design of potent bioactive agents. researchgate.netingentaconnect.comresearchgate.net Its structural rigidity and capacity for hydrogen bonding can enhance the binding affinity and specificity of small molecules to their biological targets. mdpi.com

The pyrrolidinone scaffold is a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The development of numerous synthetic methods to construct and modify the pyrrolidinone backbone has provided extensive opportunities for creating novel compounds for therapeutic applications. acs.orgingentaconnect.com Furthermore, the pyrrolidine (B122466) ring is a key structural component in many natural products, particularly alkaloids, which often display a range of biological effects. nih.gov

Research Landscape of Substituted Pyrrolidinone Derivatives

The research into substituted pyrrolidinone derivatives is a dynamic and expanding field, driven by the quest for new therapeutic agents and functional materials. Scientists actively investigate how adding different chemical groups to the pyrrolidinone ring influences its biological properties. ontosight.airesearchgate.net For example, modifications at various positions on the ring can significantly alter a compound's interaction with enzymes or cellular receptors. nih.govontosight.ai

The introduction of substituents allows for the fine-tuning of a molecule's characteristics, such as its ability to penetrate cell membranes or its stability within a biological system. ontosight.ai The structure-activity relationship (SAR) is a key focus of this research, seeking to understand how specific substitution patterns correlate with biological effects, such as antibacterial or anticancer activity. researchgate.net This knowledge is crucial for the rational design of new, more effective drugs with fewer side effects. researchgate.net The synthesis of functionalized pyrrolidinones is an area of intense study, with new, efficient, and scalable methods being developed to create diverse molecular structures for screening and development. acs.org

Scope and Focus of the Research Outline: N-Ethyl-2-pyrrolidinone (NEP) and N-Ethyl-2-pyrrolidinone-substituted Flavanols (EPSFs)

While this article's primary subject is 4-Ethyl-2-pyrrolidinone, the broader research context includes structurally related and commercially significant compounds. A notable example is its isomer, N-Ethyl-2-pyrrolidinone (NEP), where the ethyl group is attached to the nitrogen atom instead of a carbon atom on the ring. chemicalbook.comsigmaaldrich.com NEP is a versatile, highly polar aprotic solvent used extensively in various industries, including coatings, pharmaceuticals, and electronics. blitchem.comatamanchemicals.comatamankimya.com It often serves as a replacement for N-Methylpyrrolidone (NMP) due to its similar solvent properties. atamanchemicals.comatamankimya.com

Recent research has also brought to light a class of compounds known as N-Ethyl-2-pyrrolidinone-substituted Flavanols (EPSFs). nih.gov These are naturally occurring derivatives found in tea, formed from the reaction of flavanols (a type of antioxidant) and theanine, an amino acid. nih.govnih.gov More than 50 different EPSFs have been identified, characterized by the attachment of an N-ethyl-2-pyrrolidone group to the flavanol structure. nih.gov The formation and accumulation of these compounds are linked to tea processing, such as roasting and fermentation, as well as aging. nih.govresearchgate.net Consequently, EPSFs are being studied as potential chemical markers for the storage age and processing degree of tea. nih.govresearchgate.net Research also indicates that the formation of EPSFs may contribute to the reduction of bitterness and astringency in tea. researchgate.netacs.org

Compound Data

This section provides detailed chemical data for the compounds discussed in this article.

Interactive Data Table: this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 113.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 41819-75-4 | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | sigmaaldrich.com |

Interactive Data Table: N-Ethyl-2-pyrrolidinone (NEP)

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO | chemicalbook.comchemsrc.com |

| Molecular Weight | 113.16 g/mol | chemicalbook.comchemsrc.com |

| CAS Number | 2687-91-4 | chemicalbook.commerckmillipore.com |

| Physical Form | Clear Liquid | chemicalbook.comchemimpex.com |

| Density | 0.992 g/mL at 25 °C | chemicalbook.compymyj2002.com |

| Boiling Point | 97 °C (at 20 mmHg) | chemicalbook.com |

| Water Solubility | Miscible | atamanchemicals.compymyj2002.com |

| pH | 8-9 (100g/L solution) | chemicalbook.com |

Advanced Synthetic Strategies for the Pyrrolidinone Nucleus

The pyrrolidinone ring is a significant heterocyclic scaffold found in numerous natural products and biologically active compounds. Consequently, the development of efficient and novel synthetic methods for its construction is a primary focus for organic and medicinal chemists.

Multicomponent Reactions in Pyrrolidinone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrrolidinone derivatives from simple starting materials in a single step. researchgate.net These reactions offer significant advantages, including high atom and step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.nettandfonline.com MCRs are widely utilized to create diverse heterocyclic compounds with potential pharmaceutical applications. tandfonline.com

One notable approach involves the Ugi four-component reaction (Ugi-4CR), which can be adapted for the synthesis of pyrrolidones through ring closure. rloginconsulting.com For instance, the reaction can be designed to tether the necessary functional groups that subsequently cyclize to form the pyrrolidinone ring. rloginconsulting.com Another example is the one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones to yield pyrrolidine-2-carboxylates. tandfonline.com This reaction proceeds through the formation of a Schiff base, followed by a Michael addition initiated by iodine. tandfonline.com

The Passerini three-component reaction is another MCR that has been employed in the synthesis of polymers containing pyrrolidone functionalities. rloginconsulting.com These reactions showcase the versatility of MCRs in generating a vast library of pyrrolidinone derivatives. rloginconsulting.com

Catalytic Approaches to Pyrrolidinone Derivatives

Catalysis plays a crucial role in the modern synthesis of pyrrolidinone derivatives, offering pathways with high efficiency and selectivity. Various catalytic systems, including those based on transition metals and N-heterocyclic carbenes (NHCs), have been successfully developed.

A cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a highly regioselective method for synthesizing 5-methylenepyrrolidinone derivatives. organic-chemistry.org This one-pot reaction utilizes a Co(dppe)I₂ catalyst, with zinc as a reducing agent and ZnI₂ as a Lewis acid. organic-chemistry.org The proposed mechanism involves the formation of a cobaltaazacyclopentene intermediate, which then undergoes several steps to yield the final product. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also been used to catalyze radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones. rsc.org This transition-metal-free method demonstrates broad substrate scope and excellent functional group compatibility. rsc.org

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has been developed for the synthesis of functionalized pyrrolidines. acs.org This method allows for [3 + 2] dipolar cycloaddition reactions under mild conditions. acs.org Heterogeneous catalysis, such as the rhodium-catalyzed hydrogenation of substituted pyrroles, can produce functionalized pyrrolidines with excellent diastereoselectivity. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Co(dppe)I₂ / Zn / ZnI₂ | Nitriles, Acrylamides | 5-methylenepyrrolidinones | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Unsaturated amides | Functionalized 2-pyrrolidinones | rsc.org |

| IrCl(CO)(PPh₃)₂ (Vaska's complex) | Amides/Lactams, Alkenes | Polysubstituted pyrrolidines | acs.org |

| Rhodium on Carbon | Substituted pyrroles | Functionalized pyrrolidines | acs.org |

Stereoselective Synthesis of Chiral Pyrrolidinones

The synthesis of chiral pyrrolidines and pyrrolidinones is of great importance due to their prevalence in pharmaceuticals. mdpi.com Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.

One strategy involves the use of chiral starting materials, such as proline or 4-hydroxyproline, which are readily available from the chiral pool. mdpi.comnih.gov These cyclic precursors can be functionalized to produce a variety of pyrrolidine-containing drugs. mdpi.com For example, the synthesis of Daclatasvir and Grazoprevir, both antiviral drugs, utilizes chiral pyrrolidine derivatives derived from amino acids. mdpi.comnih.gov

Asymmetric multicomponent reactions offer another avenue to chiral pyrrolidines. A diastereoselective synthesis of substituted pyrrolidines has been developed using optically active phenyldihydrofuran, N-tosyl imino esters, and silane reagents in a one-pot operation, constructing up to three stereogenic centers. nih.gov

Enzymatic catalysis also provides a powerful tool for stereoselective synthesis. Amine transaminases (ATAs) and keto reductases (KREDs) can be used for the stereoselective transamination or carbonyl reduction of prochiral ketones to produce chiral aminopyrrolidines. nih.gov A one-pot photoenzymatic process has been developed for the conversion of pyrrolidine into chiral N-Boc-protected 3-aminopyrrolidines. nih.gov

| Method | Key Feature | Starting Materials | Product | Reference |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules | Proline, 4-Hydroxyproline | Chiral pyrrolidine drugs | mdpi.comnih.gov |

| Asymmetric MCR | Diastereoselective one-pot reaction | Phenyldihydrofuran, N-tosyl imino ester | Highly substituted pyrrolidines | nih.gov |

| Photoenzymatic Synthesis | Combination of photochemistry and biocatalysis | Pyrrolidine | Chiral N-Boc-3-aminopyrrolidines | nih.gov |

Synthesis of N-Ethyl-2-pyrrolidinone (NEP)

N-Ethyl-2-pyrrolidinone (NEP) is a valuable organic solvent and an intermediate in organic synthesis. pymyj2002.com It finds applications in various industries, including the production of refined oils, lithium batteries, pharmaceuticals, and polymers. pymyj2002.com

Industrial Production Routes of NEP

The primary industrial method for producing N-substituted-2-pyrrolidones, including NEP, involves the reaction of gamma-butyrolactone (GBL) with the corresponding primary amine. google.comchemicalbook.com For NEP, GBL is reacted with monoethylamine (MEA).

A continuous process for the preparation of NEP has been developed where GBL and MEA are reacted in the liquid phase at high temperatures (320 to 420°C) and high pressures (70 to 120 bar). google.com In this process, a molar excess of MEA is typically used (molar ratio of GBL to MEA from 1:1.08 to 1:2) to ensure the complete conversion of GBL, which simplifies the purification process as GBL and NEP have very close boiling points. google.comchemicalbook.com The reaction can be carried out in the absence of a catalyst. google.com After the reaction, the product mixture is purified by distillation to separate water, unreacted MEA (which is recycled), and finally, the high-purity NEP. google.com

This reaction proceeds in two main steps:

Ring-opening of gamma-butyrolactone by monoethylamine to form N-ethyl-γ-hydroxybutanamide.

Dehydration and cyclization of the intermediate to yield N-Ethyl-2-pyrrolidinone and water. chemicalbook.com

| Parameter | Value |

| Reactants | gamma-butyrolactone (GBL), monoethylamine (MEA) |

| Temperature | 320 - 420 °C |

| Pressure | 70 - 120 bar (absolute) |

| GBL:MEA Molar Ratio | 1:1.08 to 1:2 |

| Phase | Liquid |

| Catalyst | Not required |

Laboratory Scale Synthesis and Optimization

On a laboratory scale, the synthesis of NEP follows the same fundamental reaction pathway as the industrial process: the reaction of gamma-butyrolactone with monoethylamine. The reaction can be performed in a batch-wise manner using an autoclave to handle the required pressures and temperatures. chemicalbook.com

Optimization of laboratory-scale synthesis often focuses on improving yield and purity while using standard laboratory equipment. Key parameters for optimization include the molar ratio of reactants, reaction temperature, and reaction time. Similar to the industrial process, using an excess of monoethylamine helps to drive the reaction to completion and simplifies the workup. chemicalbook.com

Purification in the lab is typically achieved through fractional distillation. Due to the high boiling point of NEP (212°C at atmospheric pressure), vacuum distillation is often employed to lower the boiling point and prevent potential decomposition. pymyj2002.com The progress of the reaction and the purity of the final product can be monitored using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446299 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41819-75-4 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Characterization Techniques in Pyrrolidinone Research

Chromatographic Separation Methods for Pyrrolidinone Derivatives

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For pyrrolidinone derivatives, several chromatographic techniques are routinely employed, each suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized pyrrolidinone compounds and for their quantification in various samples. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In a typical reverse-phase HPLC (RP-HPLC) setup for pyrrolidinone analysis, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape and resolution. nih.govfda.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the pyrrolidinone ring absorbs UV light.

For instance, the analysis of N-methyl-2-pyrrolidone (NMP) in biological samples has been effectively performed using HPLC coupled with tandem mass spectrometry (MS/MS). fda.gov This method provides high sensitivity and selectivity, allowing for precise quantification. The conditions used for related compounds give a strong indication of a suitable method for 4-Ethyl-2-pyrrolidinone. Purity analysis by HPLC involves chromatographing the sample and integrating the area of the main compound peak relative to the total area of all peaks, providing a quantitative measure of purity.

Table 1: Representative HPLC Conditions for Pyrrolidinone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Application | Purity assessment, quantification of metabolites |

Centrifugal Countercurrent Chromatography (CCC) for Isolation of Complex Mixtures

Centrifugal Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a preparative separation technique that operates without a solid support matrix. hmdb.ca This method is particularly advantageous for isolating delicate compounds from complex natural product extracts, as it minimizes the risk of irreversible adsorption and degradation. acs.org The separation is based on the partitioning of solutes between two immiscible liquid phases, with a centrifugal force used to retain the liquid stationary phase. hmdb.caacs.org

A notable application of a CCC technique, Centrifugal Partition Chromatography (CPC), has been the successful isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols from white tea. These marker compounds, present in low concentrations, were challenging to isolate using conventional methods. Researchers used biphasic solvent systems to pre-fractionate the tea extract. In one separation, 500 mg of a white tea partition yielded 6.4 mg of one diastereomer and 2.9 mg of another, both with purities exceeding 95% after subsequent purification steps. This demonstrates the efficacy of CCC/CPC in isolating specific pyrrolidinone derivatives from intricate biological matrices.

Table 2: Solvent Systems Used in CPC for Isolating N-Ethyl-2-pyrrolidinone Derivatives

| System | Composition (v/v/v/v) | Application |

|---|---|---|

| System 1 | n-Hexane-ethyl acetate-methanol-water (1:5:1:5) | Pre-fractionation of white tea extract |

| System 2 | n-Hexane-ethyl acetate-acetonitrile-water (0.7:3.0:1.3:5.0) | Pre-fractionation of white tea extract |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of metabolites in biological fluids. uni-muenchen.de For many pyrrolidinone metabolites, which may not be sufficiently volatile, a derivatization step (e.g., silylation) is performed prior to analysis to increase their volatility. nih.govchemicalbook.com

A sensitive and specific GC-MS method has been developed for the analysis of major metabolites of N-ethyl-2-pyrrolidone (NEP) in human urine, including 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). nih.govchemicalbook.com The method involves solid-phase extraction to separate the analytes from the urine matrix, followed by silylation and injection into the GC-MS system. nih.gov Isotope dilution mass spectrometry, using deuterium-labeled internal standards, ensures high accuracy and precision. nih.govchemicalbook.com The high sensitivity of this method allows for the quantification of metabolites at exposure levels found in the general population. chemicalbook.com

Table 3: Performance of GC-MS Method for N-Ethyl-2-pyrrolidone Metabolite Quantification nih.govchemicalbook.com

| Analyte | Limit of Detection (LOD) | Interday/Intraday Imprecision |

|---|---|---|

| 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) | 5 - 20 µg/L | < 8% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. nih.govencyclopedia.pub ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. encyclopedia.pub

The structure of 4-Ethyl-2-pyrrolidone can be unequivocally confirmed by NMR. The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the pyrrolidinone ring. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, the two methylene carbons in the ring, the methine carbon bearing the ethyl group, and the two carbons of the ethyl group itself. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the final structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~177 |

| -CH₂- (C3) | ~2.3 | ~30 |

| -CH- (C4) | ~2.5 | ~38 |

| -CH₂- (C5) | ~3.2 | ~45 |

| -NH- | ~7.0 (broad) | - |

| -CH₂- (Ethyl) | ~1.6 | ~28 |

| -CH₃ (Ethyl) | ~0.9 | ~11 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, which differ in the position of a proton and the location of a double bond. jst-ud.vn The 2-pyrrolidinone (B116388) ring system can theoretically exhibit lactam-lactim tautomerism, where the amide (lactam) form is in equilibrium with its imidic acid (lactim) tautomer.

NMR spectroscopy is a primary technique for studying such equilibria. If both tautomers were present in significant quantities, one would expect to see two distinct sets of NMR signals corresponding to each form. However, if the interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. In such cases, changes in solvent, temperature, or concentration can shift the equilibrium, leading to predictable changes in the averaged chemical shifts, which allows for the study of the tautomeric equilibrium. nih.gov For simple 2-pyrrolidinones like 4-Ethyl-2-pyrrolidone, the lactam form is overwhelmingly favored in most conditions, and the lactim form is typically not observed by standard NMR. nih.gov However, studies on related heterocyclic systems, such as substituted 3-hydroxy-3-pyrrolin-2-ones, have successfully used 1D and 2D NMR to investigate enol-enol tautomerism, demonstrating the power of the technique to probe such dynamic processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (CAS 41819-75-4), the molecular formula is C₆H₁₁NO, which corresponds to a molecular weight of 113.16 g/mol and a monoisotopic mass of 113.084063974 Da. nih.govechemi.com

In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are susceptible to breaking.

Loss of Side Chains: The ethyl group at the 4-position can be cleaved.

Ring Opening: The pyrrolidinone ring can open, followed by further fragmentation.

Based on these principles, a theoretical fragmentation pattern for this compound would likely produce several key ions. The molecular ion peak would be observed at m/z 113. A prominent fragment would be expected from the loss of the ethyl group (C₂H₅•, 29 Da), resulting in an ion at m/z 84. Further fragmentation of the ring structure would produce other smaller ions.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Loss |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 84 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 56 | [C₃H₆N]⁺ | Fragment from ring cleavage |

Bioanalytical Methods for Metabolite Detection

Bioanalytical methods are essential for understanding the fate of a compound in a biological system. This involves detecting and quantifying the parent compound and its metabolites in biological matrices like urine or plasma. Although specific metabolic pathways for this compound are not documented in the literature, the methods used for related compounds like N-ethyl-2-pyrrolidone (NEP) provide a clear framework for how such studies would be conducted. researchgate.netnih.govnih.gov

Stable Isotope Dilution Analysis for Quantification of Metabolites

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in complex matrices due to its high precision and accuracy. frontiersin.org The technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process.

For a hypothetical study on 4-Ethyl-2-pyrrolidone metabolites, this would involve synthesizing a version of each expected metabolite with stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). This labeled internal standard is chemically identical to the natural analyte but has a higher mass.

During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument distinguishes between the natural (light) and the labeled (heavy) versions of the metabolite based on their mass difference. Because the internal standard is added at the start, any loss of analyte during sample extraction, cleanup, or analysis affects both the natural and labeled compounds equally. frontiersin.org The ratio of the natural analyte to the known amount of the added internal standard allows for precise quantification, correcting for matrix effects and variations in sample work-up. nih.govacs.org

Solid Phase Extraction in Biomonitoring Studies

Biomonitoring studies, which assess human exposure to chemicals by measuring the chemicals or their metabolites in biological samples, rely on robust sample preparation techniques to isolate the target analytes from complex biological matrices like urine or plasma. nih.govnih.gov Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency in sample cleanup and concentration. researchgate.netnih.gov

The principle of SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analytes of interest are retained on the sorbent while other matrix components pass through. The retained analytes are then eluted with a small volume of a different solvent.

In a biomonitoring study for 4-Ethyl-2-pyrrolidone, a specific SPE method would be developed. The choice of sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) would depend on the physicochemical properties of the parent compound and its expected metabolites (e.g., hydroxylated or ring-opened products). nih.gov Research on related pyrrolidinones has demonstrated the successful use of SPE to separate metabolites from urine, followed by quantification using methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.govacs.org This cleanup step is crucial for achieving the low limits of detection required for environmental and occupational exposure monitoring.

Quality Assurance and Quality Control (QA/QC) in Analytical Pyrrolidinone Studies

Key elements of a QA/QC program in an analytical laboratory include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all procedures, from sample receipt to data reporting, to ensure consistency. researchgate.net

Instrument Calibration and Maintenance: Regular calibration of instruments using certified reference materials to ensure accuracy. thermofisher.com Maintenance logs are kept to document instrument performance.

Method Validation: A process to confirm that the analytical procedure is suitable for its intended purpose. This includes evaluating parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).

Use of QC Samples: Analyzing various control samples in each analytical batch. nih.gov

Blanks (Reagent/Method Blanks): Samples containing all reagents but no analyte, used to check for contamination. traceelements.com

Duplicates: Analyzing a percentage of samples in duplicate to assess method precision (repeatability). traceelements.com

Spiked Samples (Matrix Spikes): Adding a known amount of the analyte to a real sample to assess accuracy and potential matrix effects.

Certified Reference Materials (CRMs): Materials with a known, certified concentration of the analyte, used to verify the accuracy of the entire analytical process. traceelements.com

By implementing these QA/QC measures, laboratories can monitor the performance of their analytical methods over time, identify potential issues, and provide high-confidence data for research and regulatory purposes. uq.edu.aunih.govpageplace.de

Computational and Theoretical Studies of Pyrrolidinone Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for studying the electronic structure of molecules. It is particularly valuable for elucidating complex organic reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the identification of the most probable reaction pathways.

In the context of 4-Ethyl-2-pyrrolidinone, DFT calculations could be instrumental in understanding its synthesis and chemical transformations. For instance, the formation of the pyrrolidinone ring can occur through various synthetic routes, such as the cyclization of γ-amino acids or the reductive amination of γ-keto acids. DFT could be employed to model the transition states of these reactions, providing insights into the stereoselectivity and regioselectivity of the process.

Research on related pyrrolidine (B122466) syntheses has demonstrated the power of DFT in distinguishing between different mechanistic possibilities. For example, in the synthesis of substituted pyrrolidines, DFT calculations have been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com By calculating the energy barriers for each proposed step, researchers can identify the rate-determining step and understand how catalysts or substituents influence the reaction rate. nih.gov

A hypothetical DFT study on the synthesis of this compound might involve comparing two possible cyclization pathways. The calculated activation energies (ΔG‡) and reaction energies (ΔG) would indicate the more favorable route.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Overall Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Pathway A: Concerted Cyclization | Ring formation | 22.5 | -15.2 |

| Pathway B: Stepwise Cyclization | Initial nucleophilic attack | 28.1 | -15.2 |

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, or ligand, might interact with a biological target, typically a protein or a nucleic acid. The insights gained from docking studies can guide the development of new therapeutic agents.

For this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. The pyrrolidinone scaffold is a common motif in many biologically active compounds. nih.gov Docking studies on pyrrolidinone derivatives have revealed key interactions that contribute to their inhibitory activity against targets such as lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. researchgate.net These studies often identify specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.gov

A hypothetical molecular docking study of this compound against a putative protein target could involve predicting the binding affinity, typically expressed as a docking score, and identifying the key amino acid residues involved in the interaction.

| Putative Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Enzyme X | -7.8 | Tyr123, Phe256, Leu301 | Hydrogen bond with Tyr123, Hydrophobic interactions |

| Receptor Y | -6.5 | Ser98, Trp150 | Hydrogen bond with Ser98, Pi-stacking with Trp150 |

These results would provide a basis for further experimental validation and could guide the modification of the this compound structure to enhance its binding affinity and selectivity for a specific target.

Conformational Analysis of Pyrrolidinone Rings and Substituents

The biological activity and physical properties of cyclic molecules are often dictated by their three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For the pyrrolidinone ring, which is a five-membered ring, the conformations are typically non-planar to relieve ring strain.

The pyrrolidinone ring, similar to the pyrrolidine ring in proline, adopts puckered conformations, which are generally described as "envelope" or "twist" forms. acs.org The two most common envelope conformations are referred to as Cγ-exo and Cγ-endo, where the C4 atom is out of the plane of the other four ring atoms. nih.gov The presence of substituents on the ring can significantly influence the preference for one conformation over another due to steric and stereoelectronic effects. nih.gov

In the case of this compound, the ethyl group at the C4 position is expected to have a significant impact on the conformational equilibrium of the pyrrolidinone ring. To minimize steric hindrance, the bulky ethyl group will preferentially occupy a pseudo-equatorial position. This preference will, in turn, dictate the puckering of the ring. Computational studies, often using methods like DFT or ab initio calculations, can quantify the energy differences between these conformers.

A conformational analysis of this compound would likely reveal two primary low-energy conformations corresponding to the ethyl group in a pseudo-equatorial position in the Cγ-exo and Cγ-endo puckered rings.

| Conformer | Ring Pucker | Ethyl Group Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Cγ-endo | Pseudo-equatorial | 0.00 | 73.1 |

| 2 | Cγ-exo | Pseudo-equatorial | 0.88 | 26.9 |

Understanding the conformational preferences of this compound is crucial, as the specific three-dimensional arrangement of its atoms will determine how it interacts with other molecules, including biological targets.

Pharmacological and Biological Activities of Pyrrolidinone Derivatives

Neurotransmission Modulation by Pyrrolidinone-Containing Compounds

Pyrrolidinone derivatives, particularly the class known as racetams, are recognized for their ability to modulate central neurotransmitter systems. wikipedia.org While a single, universally accepted mechanism of action remains to be fully elucidated, their influence on cholinergic and glutamatergic pathways has been reported. wikipedia.org For instance, some racetams like piracetam (B1677957) and aniracetam (B1664956) act as positive allosteric modulators of the AMPA receptor, which is a subtype of glutamate (B1630785) receptor. wikipedia.org This modulation is thought to enhance memory through interactions within the central nervous system. wikipedia.org

Furthermore, certain pyrrolidinone derivatives have shown an affinity for muscarinic acetylcholine (B1216132) receptors. wikipedia.org Piracetam, a well-known derivative, is believed to enhance cognitive functions by increasing the density of acetylcholine receptors on neuronal membranes, thereby improving signal transmission. patsnap.com Other derivatives, such as oxiracetam, also modulate both cholinergic and glutamatergic systems by enhancing the release and uptake of acetylcholine and acting as an AMPA receptor modulator. patsnap.com

A distinct mechanism is observed with anticonvulsant racetams like levetiracetam (B1674943), which act as ligands for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.orgnih.gov By binding to SV2A, levetiracetam is thought to modulate the release of neurotransmitters, which contributes to its anticonvulsant effects. patsnap.comdroracle.ai Some studies also suggest that it may inhibit N-type calcium channels and enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com

Potential in Neurological Disorder Treatment

The unique mechanisms of action of pyrrolidinone derivatives make them promising candidates for the treatment of various neurological disorders. Levetiracetam, with its primary action on the synaptic vesicle protein 2A (SV2A), is an effective antiepileptic drug used to control seizures. nih.govencyclopedia.pub Its interaction with SV2A is believed to stabilize synaptic transmission and reduce abnormal neuronal firing. patsnap.com Beyond its primary target, levetiracetam's potential effects on calcium homeostasis and the GABAergic system may contribute to its neuroprotective and anti-inflammatory properties. nih.govfrontiersin.org

The cognitive-enhancing effects of other pyrrolidinone derivatives, often referred to as nootropics, suggest their potential in conditions associated with cognitive decline. wikipedia.org Piracetam, for example, is thought to improve brain function by increasing the release of neurotransmitters like acetylcholine, which is involved in learning and memory. pediatricbrainfoundation.org It has also been shown to promote neuroplasticity. drugbank.com

Antimicrobial Activities

Research into pyrrolidinone derivatives has revealed their potential as antimicrobial agents. tandfonline.comnih.gov Various synthetic compounds incorporating the pyrrolidinone scaffold have demonstrated activity against a range of bacterial and fungal species. nih.govresearchgate.net

For instance, studies have shown that certain N-substituted pyrrolidin-2-one derivatives exhibit selective inhibition against bacteria such as vancomycin-resistant Enterococcus faecalis. rdd.edu.iq Other research has focused on combining the pyrrolidinone ring with other heterocyclic structures, like thiazole, to create new compounds with antibacterial properties. biointerfaceresearch.com One such study found that a 4-F-phenyl derivative was able to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com The outer membrane of Gram-negative bacteria often acts as a barrier, making them more tolerant to certain antimicrobial compounds. biointerfaceresearch.com

The antimicrobial activity of these derivatives can vary based on the specific substitutions on the pyrrolidinone ring. nih.gov Some synthesized compounds have shown moderate to low activity against bacteria and yeasts, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL. nih.gov

| Compound Type | Microorganism | Activity/MIC Value | Source |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria and Yeasts | Moderate to low activity (MICs = 16–256 µg/mL) | nih.gov |

| Thiazole-pyrrolidine derivatives (4-F-phenyl derivative) | Gram-positive bacteria | Selective inhibition | biointerfaceresearch.com |

| Substituted pyrrolidinone derivatives | Various bacteria and fungi | Moderate to good activity | researchgate.net |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolidinone derivatives has also been an area of scientific investigation. The mechanisms underlying these properties are still being explored, but some compounds have shown promising results in preclinical studies. As an example, the anticonvulsant levetiracetam is suggested to have anti-inflammatory properties that could be linked to its effects on calcium homeostasis. nih.gov

Anticancer Properties

The pyrrolidinone scaffold is a significant structural motif in the design of potential anticancer agents. nih.govbohrium.com A wide variety of synthetic pyrrolidinone compounds with different derivatizations have demonstrated significant anticancer activity against various cancer cell lines. nih.gov These molecules have shown the ability to regulate different targets, leading to anti-proliferative effects. nih.gov

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com Some of these compounds demonstrated comparable or even stronger anticancer activity than the standard chemotherapeutic agent, cytarabine. mdpi.com

Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives and found that four compounds were particularly promising as anticancer agents. nih.gov These compounds were most selective against prostate cancer and melanoma cell lines, with EC50 values in the range of 2.5-20.2 µM. nih.gov Furthermore, a pyrrolidinone derivative bearing a 5-nitrothiophene moiety was identified as the most active against all tested cell lines in one study, with EC50 values ranging from 2.50 to 5.77 µM. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Activity (EC50/Effect) | Source |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (human lung adenocarcinoma) | Comparable or stronger activity than cytarabine | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (prostate), IGR39 (melanoma) | EC50 values in the range of 2.5-20.2 µM | nih.gov |

| Pyrrolidinone derivative with 5-nitrothiophene moiety | IGR39, PPC-1, MDA-MB-231, Panc-1 | EC50 = 2.50 - 5.77 µM | nih.gov |

| 4-bromobenzoate derivative of pyrrolidine-3,4-diol | Glioblastoma and melanoma cells | Promising inhibition | chimia.ch |

Antidepressant Effects

Certain pyrrolidinone derivatives have been investigated for their potential antidepressant-like activity. nih.gov A study on novel phenylpiperazine pyrrolidin-2-one derivatives assessed their effects in the forced swimming test in mice. nih.gov One compound, EP-65, demonstrated strong antidepressant-like activity, which was more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov

The mechanisms behind these effects are thought to involve interactions with serotonin (B10506) receptors. nih.gov For instance, compound EP-42 showed a strong affinity for the 5-HT1A receptor, while compound EP-50 had a high affinity for the 5-HT2 receptor. nih.gov Other research has explored 3-pyrrolidine-indole derivatives as selective modulators of 5-HT2 receptors for potential use in treating mental disorders. acs.org The activation of 5-HT1A receptors by some of these compounds may contribute to their antidepressant and anti-anxiety effects. google.com

A taurine-containing derivative of 4-phenylpyrrolidone-2, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has also shown reliable antidepressant activity in a chronic unpredictable mild stress model in rats, comparable to fluoxetine. preprints.org This compound was found to increase serotonin concentrations in the hippocampus and striatum. preprints.org

Anticonvulsant Activities

The anticonvulsant properties of pyrrolidinone derivatives are well-documented, with several compounds showing efficacy in various seizure models. nih.govmdpi.com Many of these derivatives are synthesized as analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.govnih.gov

One study synthesized several 1-acyl-2-pyrrolidinone derivatives and found they had an anticonvulsant effect on picrotoxin-induced seizures. nih.gov The pharmacological activity of these compounds is thought to be due to the release of GABA through hydrolysis. nih.govresearchgate.net

Other research has identified novel pyrrolidin-2-one derivatives with significant affinity for serotonin 5-HT1A and α1-adrenergic receptors that exhibit anticonvulsant activity. nih.gov For example, the compound EP-40 significantly reduced the incidence of seizures in the maximal electroshock test. nih.gov The anticonvulsant action of these derivatives may be linked to their GABA-ergic activity, as they are GABA analogs. nih.gov

Furthermore, derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have shown anticonvulsant activity in maximal electroshock (MES) and 6 Hz tests, with some compounds having ED50 values as low as 62.14 mg/kg in the MES test. mdpi.com

| Compound/Derivative Type | Seizure Model | Observed Activity | Source |

|---|---|---|---|

| 1-Acyl-2-pyrrolidinone derivatives | Picrotoxin-induced seizure | Anticonvulsant effect | nih.gov |

| EP-40 (pyrrolidin-2-one derivative) | Maximal electroshock (MES) test | Significant reduction in seizure incidence | nih.gov |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES and 6 Hz tests | ED50 values ranging from 62.14 to 153.25 mg/kg | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, and 6 Hz seizure models | Potent, broad-spectrum activity | mdpi.com |

Transdermal Transport Enhancement Mechanisms

Pyrrolidinone derivatives are recognized for their capacity to enhance the percutaneous penetration of various substances. nih.gov The primary mechanism involves their interaction with the skin's outermost layer, the stratum corneum. These enhancers are thought to improve the transport of solutes by altering the barrier function of this layer. nih.govnih.gov The effectiveness of these derivatives, such as 1-Methyl-2-pyrrolidone (NMP), is linked to their own flux across the stratum corneum, which in turn facilitates the transport of other molecules, including both hydrophilic and hydrophobic drugs. nih.gov Lipophilic pyrrolidinone derivatives, in particular, show a high degree of efficacy, suggesting that their ability to penetrate the lipid domains of the skin is crucial to their function as enhancers. nih.govnih.gov

Interaction with Stratum Corneum Lipids

The enhancing effect of pyrrolidinone derivatives is predominantly attributed to their interaction with the lipids of the stratum corneum. nih.gov These compounds can incorporate themselves into the lipid bilayer, leading to an increase in the fluidity of the lipid matrix. koreascience.kr Studies using multilamellar liposomes composed of simulated stratum corneum lipid as a model have shown that pyrrolidone derivatives can perturb the barrier function of the liposomal membrane. koreascience.kr The more hydrophobic the enhancer, the more easily it penetrates the lipid layer, thereby reducing the barrier function more effectively. koreascience.kr This interaction fluidizes the alkyl chains of the lipids, particularly at intermediate depths within the bilayer, which is believed to create a more permeable environment for drugs to pass through. nih.gov This fluidizing effect, or decrease in the order of the lipid bilayer, is a key aspect of their mechanism as transdermal absorption enhancers. koreascience.krnih.gov

Bioactivity of N-Ethyl-2-pyrrolidinone-substituted Flavanols (EPSFs)

N-Ethyl-2-pyrrolidinone-substituted flavanols (EPSFs) are a class of flavanol derivatives that have been identified in tea. nih.govresearchgate.net These compounds are formed through the reaction of theanine and flavanols, a process that can occur during thermal processing, post-fermentation, or prolonged storage of tea leaves. nih.govsemanticscholar.org Over 50 different EPSFs and their analogs have been identified, characterized by the substitution of an N-ethyl-2-pyrrolidinone group at the C-6 or C-8 position of the flavanol A-ring. nih.govresearchgate.net Research has demonstrated that these compounds possess a range of significant biological activities. nih.govsemanticscholar.org Their presence and concentration in tea are often linked to processing and storage conditions, making them potential markers for the degree of thermal processing and the age of the tea. nih.govresearchgate.net

In Vitro and In Vivo Studies of EPSFs

The biological activities of EPSFs have been substantiated through both in vitro and in vivo studies. nih.gov In vitro research has highlighted their potential anti-inflammatory properties. For instance, specific EPSFs, such as R-EGCG-cThea and S-EGCG-cThea, have been shown to suppress the expression, phosphorylation, and nuclear translocation of the nuclear factor kappa-B (NF-κB) p65 in lipopolysaccharide-stimulated macrophage cells. acs.orgnih.gov This indicates that EPSFs may exert anti-inflammatory effects by regulating the NF-κB signaling pathway. acs.orgnih.gov The formation and accumulation of these compounds during the storage of green tea have been well-documented, with concentrations increasing significantly over several months. acs.orgnih.gov

| Study Type | Model | Key Findings | Reference |

| In Vitro | Lipopolysaccharide-stimulated macrophages | EPSFs suppress the expression and nuclear translocation of NF-κB p65. | acs.orgnih.gov |

| In Vitro | Chemical profiling of stored green tea | EPSF concentrations increased from 0.022 mg/g to 3.212 mg/g over 19 months. | acs.orgnih.gov |

Impact on Taste Properties of Tea Infusions

EPSFs have a notable impact on the sensory profile of tea, particularly its taste. Their formation during processes like roasting is associated with a reduction in bitterness and astringency. researchgate.netnih.gov Studies have shown a strong negative correlation between the concentration of EPSFs and the perceived intensity of bitterness and astringency in tea infusions. researchgate.net This suggests that the transformation of catechins, such as (-)-epigallocatechin (B1671488) gallate (EGCG), into EPSFs is a key reason for the mellowing of taste in processed or aged teas. nih.govacs.org The taste thresholds for bitterness and astringency of some EPSF isomers are higher than that of EGCG, meaning a higher concentration is needed for them to be perceived as bitter or astringent. nih.govacs.org

Effects on Bitterness and Astringency Perception

The formation of EPSFs directly contributes to the decrease in bitterness and astringency in tea. nih.gov Research measuring the taste thresholds of four EPSF isomers found that two of them had higher bitterness and astringency thresholds compared to their precursor, EGCG. acs.org In large-leaf yellow tea (LYT), these four EPSFs exhibited lower dose-over-threshold factors for both bitterness and astringency than EGCG. nih.govacs.org This indicates that they contribute less to these taste sensations at the concentrations they are typically found in the tea. The reduction of these sensory attributes is a significant factor in the quality and consumer preference of thermally processed teas. researchgate.net

| Compound | Bitterness Threshold (mmol/L) | Astringency Threshold (mmol/L) |

| (-)-epigallocatechin gallate (EGCG) | 0.28 | 0.13 |

| EPSF2 | 0.57 | 0.23 |

| EPSF3 | 0.45 | 0.24 |

Data derived from a study on the taste properties of N-Ethyl-2-pyrrolidinone-substituted flavan-3-ols. nih.gov

Applications and Future Directions in Pyrrolidinone Research

Role in Medicinal Chemistry and Drug Discovery

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs approved by the U.S. Food and Drug Administration (FDA) nih.gov. Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, which is crucial for designing molecules that can interact effectively with biological targets nih.gov.

The pyrrolidinone ring is a versatile starting point, or lead compound, for the discovery of new biologically active molecules nih.gov. Its value is demonstrated in the development of anticonvulsant drugs. Researchers have systematically investigated the pyrrolidone acetamide scaffold, a derivative of which is the antiepileptic drug Levetiracetam (B1674943) acs.org. Studies found that substitution at the 4-position of the lactam ring with small hydrophobic groups, such as an ethyl group, can significantly improve both in vitro and in vivo potency of these agents acs.org. This highlights the role of the 4-substituted pyrrolidinone core as a critical element for enhancing therapeutic efficacy.

In another area, natural tetramic acids, which contain a pyrrolidine-2,4-dione structure, have been used as lead compounds to design new herbicides. This research led to the synthesis of novel pyrrolidine-2,4-dione derivatives with significant herbicidal activities, demonstrating the scaffold's versatility beyond medicine rsc.org.

The modification of the pyrrolidinone scaffold has led to the successful development of potent therapeutic agents. A prime example is in the field of epilepsy treatment. Levetiracetam, chemically known as (S)-α-ethyl-2-oxopyrrolidine acetamide, is a widely used antiepileptic drug acs.org. A drug discovery program aimed at finding new ligands for its specific binding site (LBS) revealed that while substitutions at positions 3 or 5 of the lactam ring decrease affinity, substitution at the 4-position enhances it acs.org. This research led to the selection of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, a 4-substituted analog, which was found to be approximately ten times more potent than Levetiracetam as an antiseizure agent in preclinical models acs.org.

The pyrrolidinone nucleus is also central to the development of other classes of therapeutic agents, including anticancer, antidiabetic, and anti-inflammatory compounds nih.gov. For instance, derivatives of pyrrolidine-2,5-dione have emerged as valuable scaffolds in the treatment of epilepsy by interacting with voltage-gated ion channels in the central nervous system nih.gov.

Table 1: Pyrrolidinone-Based Therapeutic Agents and Research Candidates

| Compound/Scaffold | Therapeutic Area | Key Structural Feature | Research Finding |

| Levetiracetam | Epilepsy | (S)-α-ethyl-2-oxopyrrolidine acetamide | Approved antiepileptic drug that acts on a specific brain binding site (LBS) acs.org. |

| 4-Substituted Pyrrolidone Butanamides | Epilepsy | 4-substitution on the pyrrolidone ring | Small hydrophobic groups at the 4-position improve potency compared to Levetiracetam acs.org. |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Epilepsy | 4-propyl substitution | Approximately 10 times more potent than Levetiracetam in audiogenic seizure-prone mice acs.org. |

| Pyrrolidine-2,5-dione derivatives | Epilepsy | 1,3-disubstituted pyrrolidine-2,5-dione | Act as anticonvulsant agents, interacting with voltage-gated sodium and calcium channels nih.gov. |

The complexity of diseases like cancer often involves multiple biological pathways, making multi-target drugs a desirable therapeutic strategy researchgate.net. The 2-pyrrolidone structure has been successfully incorporated into the design of multi-target tyrosine kinase receptor inhibitors nih.gov. These inhibitors are crucial in oncology as they can block signaling pathways that are essential for tumor growth and angiogenesis nih.gov.

One design strategy involves fusing the 2-pyrrolidone ring with other heterocyclic systems to create potent kinase inhibitors. For example, a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were designed and synthesized as potential multi-target inhibitors for Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) nih.gov. The lipophilic (2-oxoindolin-3-ylidene)methylpyrrole moiety, found in the approved multi-kinase inhibitor Sunitinib, was identified as a key pharmacophore for this activity nih.gov. The incorporation of the pyrrolidinone ring is a key element in the scaffold that targets the ATP-binding site of these kinases.

Use as a Solvent in Research and Industrial Applications

Beyond its role in drug discovery, the pyrrolidinone chemical family, including derivatives like N-ethyl-2-pyrrolidone, serves as highly effective and versatile polar aprotic solvents. These properties are valuable in a variety of chemical processes and formulations google.com.

Pyrrolidones are used in pharmaceutical preparations to improve the solubility and bioavailability of poorly soluble active ingredients google.com. 2-Pyrrolidone itself is used as a solubilizer in both oral and injectable dosage forms google.comashland.com. Excipients are crucial components of drug products, often making up the bulk of the formulation, and they serve to aid manufacturing, improve stability, and enhance drug delivery pharmaexcipients.com.

The class of water-soluble organic solvents used as solubilizing excipients in commercial oral and injectable formulations includes N-methyl-2-pyrrolidone, a compound structurally related to 4-Ethyl-2-pyrrolidinone researchgate.netnih.gov. These solvents are critical for developing liquid formulations and can significantly enhance the performance of the final drug product google.com. The chemical stability and powerful polar nature of N-ethyl-2-pyrrolidone make it a valuable medium for chemical synthesis and as a replacement for other solvents google.com.

The efficacy of agrochemicals such as pesticides, herbicides, and fungicides is highly dependent on their formulation nbinno.com. 2-Pyrrolidinone (B116388) plays a vital role in this sector by acting as a key solvent and stabilizer nbinno.com. Many active agrochemical ingredients have poor solubility in water, which can limit their effectiveness. Pyrrolidinones act as cosolvents, helping to create stable and homogenous solutions that are easily applied to crops nbinno.com.

The chemical stability of the pyrrolidinone ring helps protect active ingredients from environmental degradation, extending the shelf life of the product nbinno.com. Furthermore, its solvent properties can enhance the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, leading to improved uptake and faster action nbinno.com.

Table 2: Applications of Pyrrolidinones as Solvents and Excipients

| Application Area | Compound Class | Function | Benefit |

| Pharmaceutical Formulations | Pyrrolidones (e.g., 2-Pyrrolidone, N-Methyl-2-pyrrolidone) | Solubilizer, Excipient, Solvent google.comashland.comresearchgate.net | Enhances bioavailability of poorly soluble drugs; enables liquid formulations google.com. |

| Agrochemical Formulations | 2-Pyrrolidinone | Solvent, Stabilizer, Penetration Enhancer nbinno.com | Improves solubility and dispersion of active ingredients; protects from degradation; increases efficacy nbinno.com. |

| Industrial Applications | N-Ethyl-2-pyrrolidone | Polar aprotic solvent, Cleaning agent, Diluent google.com | Serves as a stable and effective medium for chemical reactions and formulations google.com. |

Development of Pyrrolidinone-Containing Functional Foods and Health Products

Recent research has identified a unique class of pyrrolidinone-containing compounds in tea, known as N-Ethyl-2-pyrrolidinone-substituted flavanols (EPSFs). researchgate.netnih.gov These compounds have become a significant focus in food science. Over 50 different EPSFs and their analogs have been identified in both fresh tea leaves and various processed tea products. nih.govsemanticscholar.org

Structurally, EPSFs are characterized by an N-ethyl-2-pyrrolidinone group attached at the C-8 or C-6 position of a flavanol, such as (-)-epigallocatechin (B1671488) gallate (EGCG). nih.govnih.gov They are formed through several mechanisms, including biosynthesis in fresh tea leaves, microbial activity during the post-fermentation of dark tea, and chemical synthesis during thermal processing like roasting and baking. nih.gov Their presence and concentration are also noted to increase during prolonged storage, making them potential markers for the storage age of certain teas. researchgate.netnih.gov

The formation of these compounds has been found to influence the taste profile of tea. Studies suggest that the creation of EPSFs from precursors like EGCG and theanine during roasting contributes to a reduction in the bitterness and astringency of the final product. nih.gov The potential for these and other biological activities has spurred interest in the future prospects of developing EPSF-containing functional foods and nutritional health products, leveraging their natural occurrence in one of the world's most popular beverages. nih.govsemanticscholar.org

Future Research Avenues for this compound and Related Compounds

The versatility of the pyrrolidinone structure provides a foundation for extensive future research. Key areas of investigation include exploring new biological roles, developing environmentally friendly production methods, elucidating structure-activity relationships, and conducting thorough safety assessments.

The pyrrolidinone nucleus is a foundational scaffold in medicinal chemistry, known to be associated with a wide array of biological activities. researchgate.netresearchgate.net Derivatives of this five-membered heterocyclic ring have demonstrated effects including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant properties. researchgate.netnih.gov This diversity suggests that this compound and its analogs may possess biological activities that have not yet been identified.

Future research can systematically screen these compounds against a broad range of biological targets. Given that the pyrrolidinone ring is a key component in many bioactive molecules and approved drugs, further investigation into novel derivatives is a promising avenue for discovering new therapeutic agents. nih.gov

Table 1: Documented Biological Activities of Pyrrolidinone Derivatives

| Biological Activity | Description |

| Antimicrobial | Compounds have shown efficacy against various bacteria and fungi. researchgate.net |

| Anti-inflammatory | Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models. nih.gov |

| Anticancer | The pyrrolidinone scaffold is present in compounds tested for their effects against cancer cell lines. researchgate.net |

| Anticonvulsant | The structure is integral to several compounds with anticonvulsant properties. researchgate.net |

| Antidepressant | Some derivatives have been investigated for their potential antidepressant effects. researchgate.net |

| Antidiabetic | Newer research has explored pyrrolidine-based compounds as α-glucosidase inhibitors for managing diabetes. acs.org |

Traditional chemical synthesis methods often rely on petroleum-based raw materials and harsh reaction conditions. nih.gov In contrast, modern research is focusing on green chemistry principles to synthesize pyrrolidinones. A significant advancement is the use of biomass-derived platform chemicals, such as levulinic acid and succinic acid, as starting materials. researchgate.netresearchgate.netrsc.org

These bio-based routes offer a more sustainable pathway to producing pyrrolidinones. researchgate.net Methodologies being explored include:

Reductive Amination: This process converts levulinic acid into N-alkyl pyrrolidones and is a highly attractive route for biomass valorization. researchgate.net

Catalytic Conversion: Research into various catalysts, including ruthenium and cobalt, aims to improve the efficiency and environmental profile of converting biomass intermediates into pyrrolidinone structures.

Enzymatic Synthesis: Biocatalysis, using enzymes in multi-step cascades, presents a method for producing pyrrolidone under mild process conditions, reducing environmental impact. nih.gov

These sustainable approaches not only minimize reliance on fossil fuels but also often proceed under milder conditions, reducing energy consumption and waste generation. nih.govrsc.org

To guide the rational design of new and more effective pyrrolidinone-based compounds, a detailed understanding of their structure-activity relationships (SAR) is crucial. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used for this purpose. wikipedia.orglongdom.org QSAR studies establish a mathematical correlation between the chemical structure of a molecule and its biological activity. fiveable.me

By analyzing how different substituents and structural modifications on the pyrrolidinone ring affect a specific biological outcome, researchers can build predictive models. nih.govresearchgate.net For example, a QSAR study on a series of pyrrolidin-2-one derivatives identified that the geometry and structure of the molecule, rather than its physico-chemical properties, had a greater impact on its antiarrhythmic activity. nih.gov

These models allow scientists to:

Predict the activity of yet-to-be-synthesized compounds. wikipedia.org

Identify which parts of the molecule are most important for its biological function. fiveable.me

Optimize lead compounds to enhance potency and selectivity.

Future research on 4-Ethyl-2-pyrrolidone will benefit from the application of advanced QSAR and other computational modeling techniques to explore its potential applications and guide the synthesis of novel, highly active derivatives. nih.gov

While pyrrolidinone derivatives hold promise, a thorough evaluation of their toxicological profile is essential for safe application. Studies on the closely related compound N-ethyl-2-pyrrolidone (NEP) provide a framework for the types of assessments needed for this compound.

Toxicological research on NEP has identified it as a reproductive toxicant and has shown that it can be embryotoxic and teratogenic in animal models at certain doses. nih.govhaz-map.comresearchgate.net Toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a substance, have been conducted on NEP in rats. nih.gov These studies identified key metabolites such as 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). nih.gov

Table 2: Key Findings from Toxicological Studies on N-ethyl-2-pyrrolidone (NEP)

| Study Type | Organism | Key Findings |

| Developmental Toxicity | Rats | NEP was found to be embryotoxic and teratogenic at maternally toxic doses. Effects included increased resorptions and fetal malformations at higher doses. nih.govresearchgate.net |

| Toxicokinetics | Rats | The study identified metabolites (5-HNEP, 2-HESI) and tracked their concentrations in plasma and urine after oral administration. nih.gov |

| General Hazard Assessment | Multiple | Classified as a reproductive toxicant. Animal studies indicated liver and kidney as target organs of toxicity. haz-map.comumweltprobenbank.de |

Comprehensive toxicological and toxicokinetic studies for 4-Ethyl-2-pyrrolidone are a critical future research avenue. This includes establishing its metabolic pathways, identifying potential target organs for toxicity, and determining no-observed-adverse-effect levels (NOAELs). Such data are imperative for any potential application in consumer products or pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Ethyl-2-pyrrolidinone, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of γ-lactam precursors or alkylation of pyrrolidinone derivatives. For optimization, employ Design of Experiments (DOE) to vary parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., acid/base catalysts). Monitor yield via GC-MS or NMR, and validate purity using HPLC with pharmacopeial impurity standards (e.g., EP/ICH guidelines) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and lactam carbonyl (δ ~175–180 ppm in ¹³C). IR spectroscopy identifies the carbonyl stretch (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₆H₁₁NO, 113.16 g/mol) . Refractive index (1.438) and flash point (136.5°C) provide additional physical property validation .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Perform gravimetric analysis by dissolving known masses in solvents (e.g., ethanol, DMSO, hexane) at 25°C. Measure saturation points via UV-Vis spectrophotometry at λ_max ≈ 210 nm. Polar aprotic solvents (e.g., DMF, DMSO) typically show higher solubility due to the compound’s lactam structure .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic data (e.g., ΔH, logP) for this compound?

- Methodological Answer : Conduct systematic reviews of primary literature (avoiding secondary/unverified sources). Replicate experiments under controlled conditions (e.g., standardized calorimetry for ΔH, shake-flask method for logP). Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-validate with computational methods (e.g., COSMO-RS for logP predictions) .

Q. What experimental strategies mitigate degradation of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC-UV. Add antioxidants (e.g., BHT) or buffering agents (e.g., phosphate, pH 7) to reaction mixtures to stabilize the lactam ring .

Q. Designing kinetic studies for ring-opening reactions of this compound: What parameters should be controlled?

- Methodological Answer :

- Variables : pH (use buffer systems), temperature (Arrhenius plots), nucleophile concentration (e.g., amines/thiols).

- Analysis : Track reaction progress via in-situ FTIR or LC-MS. Use pseudo-first-order kinetics models to derive rate constants. Ensure reproducibility by standardizing reagent purity (e.g., ≥99% by HPLC) .

Q. How can researchers resolve discrepancies in biological activity data linked to this compound impurities?

- Methodological Answer : Isolate impurities via preparative HPLC and characterize them via NMR/MS. Compare bioassay results (e.g., IC₅₀ in enzyme inhibition) of pure vs. impure batches. Use orthogonal analytical methods (e.g., ion chromatography for ionic impurities) to quantify contamination levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products